molecular formula C16H20N4O2 B11226329 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11226329
M. Wt: 300.36 g/mol
InChI Key: OWJLLDAWMYIFLU-UHFFFAOYSA-N
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Description

N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring and a hexahydrocinnolinone moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole derivative, followed by the formation of the hexahydrocinnolinone structure. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes or receptors, modulating their activity. The hexahydrocinnolinone moiety may contribute to the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its combination of a pyrrole ring and a hexahydrocinnolinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C16H20N4O2/c1-19-8-4-6-13(19)10-17-15(21)11-20-16(22)9-12-5-2-3-7-14(12)18-20/h4,6,8-9H,2-3,5,7,10-11H2,1H3,(H,17,21)

InChI Key

OWJLLDAWMYIFLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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